molecular formula C9H7FO3 B2979561 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one CAS No. 2253630-07-6

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2979561
CAS No.: 2253630-07-6
M. Wt: 182.15
InChI Key: MBOSMRHAKICPIO-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one (CAS 2253630-07-6) is a benzofuran-based chemical compound offered for research and development purposes. This compound features a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous pharmacologically active molecules . The structure incorporates a fluorine atom and a methoxy group, modifications often used to fine-tune the physicochemical properties and bioavailability of lead compounds in drug discovery campaigns. Benzofuran derivatives are recognized for their significant potential in therapeutic applications, particularly as antitumor agents . The dihydroisobenzofuran core, related to this compound, is a structure of high interest due to its relevant role in medicinal chemistry and is found in many natural products with pharmaceutical applications . Researchers utilize such scaffolds to develop novel substances for investigating new treatment pathways. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or animal use. Specifications: • CAS Number: 2253630-07-6 • Molecular Formula: C9H7FO3 • Molecular Weight: 182.15 g/mol • SMILES: COC1C2=C(C=C(C=C2)F)C(=O)O1

Properties

IUPAC Name

6-fluoro-3-methoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-12-9-6-3-2-5(10)4-7(6)8(11)13-9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOSMRHAKICPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: A Systematic Approach to the Optimization of Solvent Systems for Benzofuran-1-one Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran-1-one derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. The synthesis of these scaffolds, often achieved through intramolecular cyclization reactions, is profoundly influenced by the chosen solvent system. This application note moves beyond viewing the solvent as a mere inert medium, instead treating it as a critical reaction parameter that dictates reaction kinetics, selectivity, and overall yield. We present a comprehensive guide for researchers, scientists, and drug development professionals on systematically optimizing solvent systems for the synthesis of benzofuran-1-one derivatives. This document provides the theoretical underpinnings of solvent effects in key synthetic routes, a robust, multi-phase protocol for empirical solvent screening and optimization, and a practical case study to illustrate the application of these principles.

Introduction

The Significance of Benzofuran-1-one Scaffolds

The benzofuran-1-one core, particularly the 2,3-dihydrobenzofuran-1-one (coumaran-1-one) structure, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The development of efficient and scalable synthetic routes is therefore of paramount importance for advancing new therapeutic agents.

The Critical Role of the Solvent in Synthesis

Historically, the solvent was often considered a passive component in a reaction. However, modern organic synthesis recognizes its active role in influencing reaction pathways.[3] The choice of solvent can dramatically affect the kinetics and thermodynamics of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[4] In the context of benzofuran-1-one synthesis, which often involves ionic or highly polarized intermediates, a judicious choice of solvent is not merely beneficial—it is essential for achieving high yields, controlling regioselectivity, and minimizing side reactions.[5][6] This guide provides a framework for moving from a trial-and-error approach to a systematic, data-driven method for solvent selection.

Theoretical Considerations: Solvent Effects in Key Synthetic Routes

The synthesis of benzofuran-1-ones is most commonly achieved via the intramolecular cyclization of a suitably functionalized precursor. The intramolecular Friedel-Crafts acylation is a premier example.[7][8]

Intramolecular Friedel-Crafts Acylation

This reaction involves the cyclization of a compound containing both an aromatic ring and an acyl halide or carboxylic acid moiety, typically catalyzed by a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid).[8] The mechanism proceeds through the formation of a key electrophile, the acylium ion, which is then attacked by the π-electrons of the aromatic ring.[9]

The solvent plays several critical roles in this process:

  • Solvation of the Catalyst: Lewis acids like AlCl₃ can form complexes with coordinating solvents (e.g., THF, acetonitrile), which can reduce their catalytic activity. Therefore, non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide are often preferred.[7]

  • Stabilization of Intermediates: The polarity of the solvent affects the stability and lifetime of the charged acylium ion and the subsequent arenium ion (σ-complex) intermediate.

  • Kinetic vs. Thermodynamic Control: Solvent choice can dictate the product outcome. In the acylation of naphthalene, for instance, non-polar solvents like CS₂ favor the kinetically controlled α-substitution product, as the resulting product-catalyst complex precipitates out of solution. In contrast, polar solvents like nitrobenzene keep the complex dissolved, allowing for equilibration to the more stable, thermodynamically favored β-substitution product.[5] This principle is directly applicable to regioselectivity in substituted benzofuran-1-one syntheses.

sub Precursor (e.g., 3-phenoxypropanoic acid) acylium Acylium Ion Intermediate [Ar-O-(CH₂)₂-C≡O]⁺ sub->acylium Activation reagent Lewis Acid (AlCl₃) + Acyl Chloride Precursor solvent Solvent (e.g., DCM, Nitrobenzene) solvent->acylium Stabilizes sigma Sigma Complex (Arenium Ion) solvent->sigma Influences Lifetime & Regioselectivity acylium->sigma Intramolecular Electrophilic Attack product Benzofuran-1-one Product sigma->product Deprotonation

Figure 1: Role of Solvent in Intramolecular Friedel-Crafts Acylation.

A Systematic Protocol for Solvent System Optimization

A structured, empirical approach is the most effective way to identify the optimal solvent system for a novel synthesis. This protocol is designed in three phases.

phase1 Phase 1: Initial Solvent Screening phase2 Phase 2: Analysis & Down-Selection phase1->phase2 sub1_1 Define Reaction Objectives phase1->sub1_1 phase3 Phase 3: Lead System Optimization phase2->phase3 sub2_1 Analyze via TLC, LC-MS, NMR phase2->sub2_1 sub3_1 Investigate Co-solvents phase3->sub3_1 final final phase3->final sub1_2 Select Diverse Solvent Panel sub1_1->sub1_2 sub1_3 Execute Small-Scale Parallel Reactions sub1_2->sub1_3 sub2_2 Rank Solvents by Yield & Purity sub2_1->sub2_2 sub2_3 Select 1-3 Lead Candidates sub2_2->sub2_3 sub3_2 Optimize Concentration sub3_1->sub3_2 sub3_3 Profile Temperature & Time sub3_2->sub3_3

Figure 2: Workflow for Systematic Solvent Optimization.

Phase 1: Initial Solvent Screening

The goal of this phase is to rapidly identify a small number of promising solvents from a diverse panel.

3.1.1 Protocol: Small-Scale Parallel Screening

  • Preparation: In an array of reaction vials (e.g., 2 mL HPLC vials with stir bars), add the starting material (e.g., 3-phenoxypropanoic acid, 0.1 mmol).

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent from the screening panel (see Table 1). Ensure solvents cover a range of polarities and functional groups.

  • Reagent Addition: Add the necessary reagents (e.g., oxalyl chloride to form the acyl chloride in situ, followed by the Lewis acid catalyst like AlCl₃) at the appropriate temperature (e.g., 0 °C).

  • Reaction: Stir all reactions under identical conditions (e.g., room temperature for 4 hours).

  • Quenching: Carefully quench each reaction by adding it to a vial containing ice and a suitable workup solution (e.g., 1M HCl).

  • Extraction: Extract each quenched reaction with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Initial Analysis: Analyze the crude product from each reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to estimate conversion and identify the presence of the desired product and major byproducts.

Table 1: Example Solvent Screening Panel

SolventClassDielectric Constant (ε)Polarity IndexBoiling Point (°C)Key Considerations
n-Hexane Nonpolar Aprotic1.90.169Low solubility for polar reactants
Toluene Nonpolar Aprotic2.42.4111Higher boiling point, common for Pd-catalysis[10]
Dichloromethane (DCM) Polar Aprotic9.13.140Common for Friedel-Crafts, volatile[7]
1,2-Dichloroethane (DCE) Polar Aprotic10.43.584Higher boiling point alternative to DCM[11]
Tetrahydrofuran (THF) Polar Aprotic7.54.066Lewis basic, can coordinate to catalysts[7]
Acetonitrile (ACN) Polar Aprotic37.55.882Highly polar, can coordinate to catalysts
Nitrobenzene Polar Aprotic34.8---211High BP, can promote thermodynamic products[5]
Ethanol (EtOH) Polar Protic24.64.378Can react with acyl chlorides/Lewis acids[6]
1,4-Dioxane Polar Aprotic2.24.8101Often used in coupling/cyclization reactions[12]
Phase 2: Analysis and Down-Selection

Based on the initial screening, select the 1-3 solvent systems that show the highest conversion to the desired product with the cleanest reaction profile. Quantify the yield for these lead candidates by performing the reaction on a slightly larger scale (e.g., 1.0 mmol) and purifying the product via column chromatography.

Phase 3: Optimization of Lead Solvent System(s)

For the selected lead solvent(s), further optimization can unlock significant improvements in yield and purity.

3.3.1 Protocol: Investigating Co-solvents and Concentration

  • Co-solvents: For the best-performing solvent, investigate binary mixtures (e.g., 9:1, 4:1, 1:1 ratios) with a second solvent to fine-tune properties like solubility or polarity. For example, adding a small amount of a more polar solvent might improve the solubility of a starting material without deactivating the catalyst.

  • Concentration: Systematically vary the concentration of the starting material (e.g., from 0.1 M to 1.0 M). Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions.

Case Study: Synthesis of 7-methoxy-2,3-dihydrobenzofuran-1-one

Objective: To optimize the solvent for the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenoxy)propanoic acid.

Reaction Scheme: 3-(2-methoxyphenoxy)propanoic acid is converted to its acyl chloride and then cyclized using AlCl₃ to yield 7-methoxy-2,3-dihydrobenzofuran-1-one.

Phase 1 & 2 Results: A solvent screen was performed according to the protocol in section 3.1.1. After initial analysis, the lead candidates were scaled to a 1.0 mmol reaction for yield determination.

Table 2: Solvent Screening and Optimization Results

EntrySolventConversion (LC-MS)Isolated Yield (%)Purity (¹H NMR)Comments
1n-Hexane<5%------Poor reactant solubility.
2Toluene~40%31%~85%Significant starting material remained.
3THF<10%------Suspected catalyst deactivation by solvent coordination.[7]
4Acetonitrile~20%15%~90%Low conversion, likely catalyst inhibition.
5Dichloromethane (DCM)>95%78%>95%Clean reaction, good yield.
61,2-Dichloroethane (DCE) >95% 85% >98% Excellent yield and purity, higher boiling point allows for gentle heating if needed. [11]
7Nitrobenzene>95%81%>95%High yield, but difficult to remove due to high boiling point.[5]

Discussion of Results: The non-coordinating, polar aprotic solvents DCM and DCE provided the best results, which is consistent with the requirements for Friedel-Crafts acylation.[7] The coordinating solvents THF and acetonitrile gave poor conversion, likely due to the formation of inactive complexes with the AlCl₃ catalyst. While nitrobenzene also performed well, its high boiling point makes it less practical for routine laboratory scale-up compared to DCE. Therefore, 1,2-dichloroethane (DCE) was selected as the optimal solvent for this transformation. Further optimization in Phase 3 could explore the effect of concentration in DCE to potentially improve the yield further.

Conclusion

The solvent is a powerful tool for controlling the outcome of chemical reactions. For the synthesis of medicinally important benzofuran-1-one derivatives, a systematic, multi-phased approach to solvent optimization is critical for developing robust, high-yielding, and scalable protocols. By understanding the theoretical role of the solvent in the reaction mechanism and employing an empirical screening strategy, researchers can significantly accelerate the development process. The workflow presented in this note provides a reliable framework for achieving this, ultimately enabling the efficient synthesis of novel compounds for drug discovery and materials science.

References

  • Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (2025).
  • New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. (2025). MDPI.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025). IntechOpen.
  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012). DTU Orbit.
  • The frequently overlooked importance of solvent in free radical syntheses. (2011). NRC Publications Archive - Canada.ca. [Link]

  • Proposed mechanism for the one‐pot synthesis of benzofurans. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). De Gruyter. [Link]

  • Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3. (2026). ResearchGate. [Link]

  • Solvent effects on manganese(III)-based oxidative free-radical cyclizations: ethanol and acetic acid. (1991). Brandeis University. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]

  • Study of 2-Benzylidene-1-indanone Derivatives as Electrodes. (2026). MDPI. [Link]

  • Solvent effects in liquid-phase reactions I. Activity and selectivity during citral hydrogenation on Pt/SiO2 and. (n.d.). University of Oklahoma. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022). SciSpace. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PMC. [Link]

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024). Feedstuffs. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ijcrt.org. [Link]

  • Solvent free one‐pot strategy to synthesize substituted benzofurans. (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PubMed. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. [Link]

  • SYNTHESIS OF NOVEL BENZOFURAN FUSED 1-AZAAZULENE DERIVATIVE BY TANDEM INTERMOLECULAR SUZUKI COUPLING/INTRAMOLECULAR BUCHWALD-HAR. (2013). HETEROCYCLES. [Link]

Sources

Catalytic methods for functionalizing 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one (hereafter 6F-3M-Phthalide ) acts as a linchpin intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib and Talazoparib .

Structurally, this molecule is a cyclic acetal (pseudo-ester) of 2-formyl-5-fluorobenzoic acid. Its value lies in the C3-methoxy "switch" —a labile leaving group that, under catalytic activation, generates a highly reactive electrophilic oxocarbenium species. This guide details catalytic protocols for transforming this precursor into bioactive cores via C-P (phosphonylation) and C-C (arylation) bond formation, alongside the critical ring-expansion to phthalazinones.

Chemical Context & Mechanism

The reactivity of 6F-3M-Phthalide is governed by the stability of the oxocarbenium ion generated upon the departure of the methoxy group. The C6-fluorine atom exerts an inductive electron-withdrawing effect (-I), which destabilizes the oxocarbenium intermediate slightly compared to the non-fluorinated analog, making the C3 position highly electrophilic and responsive to Lewis Acid (LA) catalysis.

The Oxocarbenium Switch Mechanism

Under Lewis Acid catalysis (e.g.,


, 

), the methoxy oxygen coordinates to the metal center, weakening the C3-O bond. Elimination yields the oxocarbenium ion, which is then trapped by nucleophiles (phosphites, arenes, or hydrazines).

OxocarbeniumMechanism Start 6F-3M-Phthalide (Stable Precursor) Inter Coordination Complex Start->Inter + LA LA Lewis Acid (Cat.) Oxo Oxocarbenium Ion (Electrophilic Species) Inter->Oxo - [LA-OMe]- Prod Functionalized Phthalide Oxo->Prod + Nucleophile (Nu) Prod->LA Catalyst Turnover

Application Protocols
Method A: Catalytic C-P Bond Formation (HWE Reagent Synthesis)

Target: Dimethyl (6-fluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. Significance: This phosphonate is the Horner-Wadsworth-Emmons (HWE) reagent required to install the substituted benzyl tail found in Olaparib.

Rationale: Direct substitution of the methoxy group with trimethyl phosphite (


) is cleaner than the traditional base-mediated reaction of the aldehyde, avoiding aldol side-reactions.

Protocol:

  • Inertion: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Charge 6F-3M-Phthalide (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Nucleophile Addition: Add Trimethyl phosphite (

    
    , 1.2 eq) via syringe. Cool to 0°C.[1]
    
  • Catalysis: Dropwise add Boron Trifluoride Diethyl Etherate (

    
    )  (0.15 eq).
    
    • Note: The reaction is exothermic. Maintain temperature <5°C during addition.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Quench: Quench with sat.

    
     (20 mL).
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MTBE/Hexanes to yield white crystalline solid.

Data Summary:

Parameter Specification

| Catalyst Load | 10–15 mol%


 |
| Yield  | 85–92% |
| Purity  | >98% (HPLC) |
| Key Impurity  | Hydrolyzed lactol (if moisture enters) |
Method B: Catalytic C-C Bond Formation (Friedel-Crafts Arylation)

Target: 3-Aryl-6-fluoro-phthalides. Significance: Used to generate diversely substituted cores for next-generation PARP or IDO inhibitors.

Protocol:

  • Setup: Charge 6F-3M-Phthalide (1.0 eq) and the electron-rich arene (e.g., 1,3-dimethoxybenzene, 1.1 eq) into a reaction vial.

  • Solvent: Add Nitromethane (

    
    ) or DCM (0.2 M concentration).
    
  • Catalyst: Add Scandium(III) Triflate (

    
    )  (5 mol%).
    
    • Why Sc(OTf)3? It is water-tolerant and recyclable, unlike traditional

      
      .
      
  • Conditions: Stir at RT for 12 hours.

  • Workup: Filter through a silica plug to remove the catalyst. Concentrate and purify via column chromatography.[2]

Method C: Ring Expansion to Phthalazinones (The Olaparib Core)

Target: 4-(4-fluoro-3-substituted-benzyl)-2H-phthalazin-1-one. Significance: While typically stoichiometric, this reaction is the ultimate "functionalization" for drug synthesis.

Critical Workflow: The 6F-3M-Phthalide is first converted to the HWE reagent (Method A), reacted with an aldehyde to form an alkene, and then reacted with hydrazine. However, direct reaction with hydrazine yields the core phthalazinone scaffold.

PhthalazinoneWorkflow Start 6F-3M-Phthalide Step1 Method A: Phosphonylation (Cat. BF3-OEt2) Start->Step1 Activation Step2 HWE Reaction (Base + Aldehyde) Step1->Step2 Chain Extension Step3 Hydrazine Cyclization (NH2NH2-H2O, Reflux) Step2->Step3 Ring Expansion End PARP Inhibitor Core (Phthalazinone) Step3->End Final Scaffold

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in solvent hydrolyzing the acetal to the lactol (OH).Ensure DCM is distilled over

. Use fresh

.
Incomplete Conversion Catalyst deactivation by basic impurities.Increase catalyst load to 20 mol%. Ensure starting material is free of residual pyridine/base.
Ring Opening (Method C) Temperature too low during hydrazine step.Ensure vigorous reflux (EtOH, 78°C) to drive the thermodynamic ring closure.
References
  • Menear, K. A., et al. (2008).[3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.[3] Link

  • Wang, Y., et al. (2016).[3] An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy. Journal of Medicinal Chemistry.[3] Link

  • Scobie, M., et al. (2013). Synthesis of PARP Inhibitor Olaparib.[3] US Patent 2013/0203726. Link

  • Lohse, A., et al. (2011). Dimethoxy- and Diethoxy-phosphoryl-isobenzofuranones as HWE Reagents. Tetrahedron Letters. Link

  • Yamamoto, Y. (2020). Lewis Acid-Catalyzed Reactions of Acetals. Organic Reactions.[1][4][5][6][7][8] Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Improving Yield in the Synthesis of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one Reference ID: TSC-2024-PH-06F

Executive Summary & Diagnostic Triage

User Query: "I am experiencing low yields (<50%) and variable purity when synthesizing this compound (6-Fluoro-3-methoxyphthalide) from the hydroxy/formyl precursor."

Root Cause Analysis: The synthesis of 3-alkoxyphthalides from 2-formylbenzoic acids (or their lactol tautomers) is a reversible acid-catalyzed acetalization. Low yields are rarely due to "failed chemistry" but rather equilibrium mismanagement .

SymptomProbable CauseCorrective Action
Incomplete Conversion Water accumulation in the reaction matrix is driving the equilibrium back to the starting lactol.Implement Chemical Drying: Use Trimethyl Orthoformate (TMOF) as a water scavenger.
Ring-Opened Impurity Formation of the open-chain methyl ester (Methyl 2-formyl-5-fluorobenzoate).Control Acidity: Reduce acid catalyst concentration or switch to a milder acid (e.g., p-TSA vs. H₂SO₄).
Product Decomposition The methoxy acetal is acid-labile; hydrolysis occurs during aqueous workup.Buffer the Quench: Neutralize the acid catalyst before adding water.

The Optimized Protocol (The "Gold Standard")

This protocol replaces standard reflux methods with a chemically dehydrated process, ensuring >90% conversion.

Target Molecule: this compound Starting Material: 6-Fluoro-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (or tautomer 2-Formyl-5-fluorobenzoic acid).

Reagents & Stoichiometry
  • Substrate (1.0 equiv)

  • Methanol (Solvent/Reagent): 10–15 volumes (anhydrous).

  • Trimethyl Orthoformate (TMOF) (1.5 – 2.0 equiv): Critical Water Scavenger.

  • p-Toluenesulfonic Acid (p-TSA) Monohydrate (0.05 – 0.1 equiv): Catalyst.

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Charge the flask with the Starting Material and Methanol . Stir until a slurry or solution is formed.

  • Scavenger Addition: Add TMOF (1.5 equiv) in one portion.

    • Technical Note: TMOF reacts irreversibly with water generated during acetalization to produce methyl formate and methanol, driving the reaction to completion (Le Chatelier’s principle).

  • Catalysis: Add p-TSA (0.05 equiv).

  • Reaction: Heat to mild reflux (65°C) for 2–4 hours.

    • Monitoring: Check HPLC/TLC. The starting material (lactol) is polar; the product (methoxy acetal) is less polar.

  • Quench (Crucial Step): Cool to room temperature. Add solid NaHCO₃ (0.2 equiv relative to substrate) and stir for 15 minutes to neutralize the acid catalyst.

    • Why? If you add water while the solution is acidic, the product will hydrolyze back to the starting material immediately.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH and Methyl Formate.

    • Redissolve the residue in EtOAc or DCM.

    • Wash with water (x1) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The product is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc (high recovery) rather than column chromatography, as silica acidity can degrade the acetal.

Mechanistic Insight & Pathway Visualization

Understanding the ring-chain tautomerism is vital. The 6-Fluoro substituent exerts an electronic effect that stabilizes the lactol form, making the dehydration step thermodynamically demanding.

The Pathway:

  • Tautomerism: The open-chain aldehyde acid cyclizes to the lactol (3-hydroxyphthalide).[1]

  • Activation: Protonation of the lactol hydroxyl group.

  • Elimination: Loss of water forms an oxocarbenium ion (stabilized by the adjacent oxygen).

  • Addition: Methanol attacks the oxocarbenium ion to form the product.

ReactionPathway SM_Open 2-Formyl-5-fluorobenzoic acid (Open Chain) SM_Closed 6-Fluoro-3-hydroxyphthalide (Lactol Form) SM_Open->SM_Closed Tautomerism Side_Product Methyl 2-formyl-5-fluorobenzoate (Open Chain Ester) SM_Open->Side_Product Fischer Esterification (Avoid by low temp) Intermediate Oxocarbenium Ion (Reactive Intermediate) SM_Closed->Intermediate +H+, -H2O Product 6-Fluoro-3-methoxyphthalide (Target) Intermediate->Product +MeOH Product->Intermediate +H+, +H2O (Reversion Risk) TMOF TMOF Scavenger Water H2O Byproduct Water->TMOF Irreversible Removal

Caption: Reaction pathway showing the critical equilibrium between the lactol and the oxocarbenium ion. TMOF intercepts the water byproduct to prevent reversion.

Troubleshooting FAQ

Q1: My HPLC shows two peaks for the product. Is it impure?

  • Answer: Likely not. The 3-methoxyphthalide possesses a chiral center at position 3. Unless you are performing an asymmetric synthesis, you will produce a racemic mixture (R and S enantiomers). On a standard C18 column, these elute together. However, if you see a split peak, check if you have inadvertently created the dimethyl acetal of the open-chain form (rare, but possible with excessive acid/heat).

Q2: Can I use Thionyl Chloride (SOCl₂) instead of acid catalysis?

  • Answer: Yes. This is the "Pseudo-Chloride" route.

    • Protocol: React the starting lactol with SOCl₂ (plus catalytic DMF) to form 3-chloro-6-fluorophthalide . Evaporate the SOCl₂, then treat the crude residue with Methanol and a base (like Triethylamine).

    • Pros: Irreversible; very high yields for difficult substrates.

    • Cons: Generates corrosive HCl; requires strictly anhydrous conditions. Use this only if the TMOF method fails.

Q3: The product turns into a solid gum after workup. How do I crystallize it?

  • Answer: Fluorinated phthalides can be "greasy." Triturate the gum with cold Diisopropyl Ether (IPE) or a mixture of Hexane/MTBE (9:1) . Scratch the flask wall to induce nucleation. Once solid, recrystallize from minimal hot EtOAc layered with Hexane.

Q4: Does the position of the Fluorine atom affect the reaction time?

  • Answer: Yes. A fluorine at the 6-position is para to the ring oxygen and meta to the carbonyl. It exerts an inductive electron-withdrawing effect, which destabilizes the oxocarbenium intermediate slightly compared to the non-fluorinated analog. This means the reaction might be slower, requiring the TMOF scavenger to ensure the equilibrium shifts fully.

References

  • Reaction Mechanism & Tautomerism

    • Title: Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media.[2]

    • Source: ChemRxiv (2025).
    • URL:[Link][3]

  • Phthalide Synthesis Methodology

    • Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade str
    • Source: Beilstein Journal of Organic Chemistry (2015).
    • URL:[Link]

  • General Acetalization Optimization (TMOF Method)

    • Title: Use of Trimethyl Orthoform
    • Source: Organic Syntheses, Coll.[4] Vol. 5, p. 703.

    • URL:[Link] (General reference for TMOF mechanism).

  • Fluorinated Phthalide Precursors

    • Title: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Nebivolol Intermediate).[5]

    • Source: ResearchGate (Reference for fluorin
    • URL:[Link]

Sources

Resolving chromatography separation challenges for methoxy-phthalide enantiomers

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Enantioseparation of 3-methoxyphthalide and related phthalide derivatives.[1]

Introduction: The Challenge of Phthalide Chirality

Welcome to the technical support hub for phthalide chromatography. You are likely here because you are dealing with 3-methoxyphthalide or a structural analog like 3-n-butylphthalide (NBP) .[1]

The Core Problem: Phthalides are lactones. Their separation is complicated by two factors:

  • Structural Similarity: The enantiomers differ only in the spatial arrangement of the substituent (methoxy/butyl) at the C3 chiral center.

  • Chemical Instability: The lactone ring is susceptible to hydrolysis in basic conditions or aqueous environments, leading to ring-opening (formation of hydroxy-acids) which mimics peak splitting or tailing.[1]

This guide moves beyond generic advice, providing self-validating protocols to distinguish between true enantiomeric separation and chemical artifacts.

Module 1: Method Development Strategy

Q: Which column chemistry is the "Gold Standard" for methoxy-phthalides?

A: Do not waste time screening exotic phases. For phthalide derivatives, Amylose and Cellulose carbamate derivatives are the industry standard due to their ability to form hydrogen bonds with the carbonyl oxygen of the lactone ring while providing a chiral groove for the methoxy/butyl group.

Primary Recommendation (Screen these first):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[1]

    • Why: Historically shows the highest selectivity (

      
      ) for 3-substituted phthalides due to the helical twist of the amylose polymer creating a perfect "pocket" for the phthalide core.
      
  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).[1]

    • Why: Often provides complementary selectivity if the Amylose column shows partial overlap.

Q: What is the starting mobile phase?

A: Start with Normal Phase (NP) .

  • Solvent A: n-Hexane (or Heptane)[1]

  • Solvent B: Ethanol (EtOH) or Isopropanol (IPA)[1]

  • Ratio: 90:10 (Isocratic)[1]

  • Flow: 1.0 mL/min[1]

Technical Insight: Methoxy-phthalides are polar enough to interact with the CSP but hydrophobic enough to dissolve in hexane.[1] Ethanol is generally preferred over IPA for phthalides because it offers sharper peak shapes and lower backpressure, though IPA often yields higher selectivity (

1

Module 2: Troubleshooting Resolution ( )

Q: I have separation, but . How do I optimize?

A: If you see a "saddle" between peaks, use the Solvent-Temperature Matrix approach.[1] Phthalide separation is thermodynamically controlled; the enantiomers' interaction with the chiral selector is driven by enthalpy (

Step-by-Step Optimization Protocol:

  • Switch Modifier: If using IPA, switch to 100% Ethanol (maintain the same % volume).[1]

    • Mechanism:[1][2][3] Ethanol is a smaller molecule and can enter the chiral grooves of the CSP more easily, often sharpening peaks.

  • Lower the Temperature: Decrease column temperature from 25°C to 10°C or 15°C .

    • Mechanism:[1][2][3][4][5] Lower temperature increases the retention factor (

      
      ) and often improves selectivity (
      
      
      ) by "freezing" the chiral recognition conformation.
  • Check for "False" Separation:

    • Test: Inject the sample at half concentration. If the "separation" improves significantly, you were overloading the column.

Data: Modifier Effect on Resolution (Simulated for Phthalides)

Modifier (10% in Hexane)Retention (

)
Selectivity (

)
Resolution (

)
Notes
Isopropanol (IPA) 2.11.151.2Broader peaks, higher pressure.[1]
Ethanol (EtOH) 1.81.181.6 Recommended. Sharper peaks.[1]
Methanol (MeOH) 1.41.050.8Often too strong for NP; requires <5%.[1]

Module 3: Peak Shape & Stability (Critical)

Q: My peaks are tailing or splitting unexpectedly. Is it the column?

A: For phthalides, it is usually chemistry , not the column. The lactone ring is the weak link.

The "Lactone Stability" Diagnostics Workflow:

  • The Hydrolysis Check:

    • Are you using a mobile phase with water or high pH?

    • Test: Reinject the same sample vial every 30 minutes. If the ratio of Peak A to Peak B changes, or if a new broad peak appears early in the chromatogram, your sample is hydrolyzing into the hydroxy-acid form.

  • The Silanol Interaction:

    • The methoxy group and the carbonyl oxygen can interact with residual silanols on the silica support, causing tailing.

    • Solution: Add 0.1% Formic Acid or 0.1% Acetic Acid to the mobile phase.[1]

    • Warning: Avoid basic additives (Diethylamine/DEA) if possible.[1] While DEA improves peak shape for many chiral bases, it catalyzes the ring-opening hydrolysis of lactones.

Visualization: Troubleshooting Logic

TroubleshootingStartProblem: Poor Peak ShapeCheckTypeIdentify Defect TypeStart->CheckTypeTailingPeak TailingCheckType->TailingSplittingPeak Splitting/ShoulderCheckType->SplittingSilanolsCause: Silanol InteractionTailing->SilanolsHydrolysisCause: Lactone Hydrolysis(Ring Opening)Splitting->HydrolysisTrueSepIs it actuallypartial separation?Splitting->TrueSepAcidAddAction: Add 0.1% Acetic Acid(Suppress Silanols)Silanols->AcidAddSolventCheckCheck Solvent:Is water/base present?Hydrolysis->SolventCheckReformulateAction: Switch toAnhydrous Hexane/EtOHSolventCheck->ReformulateOptimizeAction: Lower Temp(See Module 2)TrueSep->Optimize

Caption: Diagnostic logic for distinguishing between chemical instability (hydrolysis) and chromatographic issues (silanol activity).

Module 4: High-Throughput Scale-Up (SFC)

Q: HPLC is too slow. Can I use SFC?

A: Yes. Supercritical Fluid Chromatography (SFC) is actually preferred for methoxy-phthalides because it avoids the aqueous/basic conditions that degrade the lactone ring.

SFC Protocol for Methoxy-Phthalide:

  • Column: Chiralpak AD-3 or OD-3 (3µm particle size for speed).[1]

  • Mobile Phase: CO₂ / Methanol (90:10).[1]

  • Back Pressure (BPR): 120 bar.[1]

  • Temperature: 35°C.[1]

  • Flow Rate: 3.0 - 4.0 mL/min.[1]

Advantage: The methoxy group creates a strong dipole. In SFC, the compressibility of CO₂ allows you to fine-tune the density (and thus solvation power) simply by changing the Back Pressure, offering a tuning lever that HPLC lacks.

References

  • Diao, X., et al. (2013).[1] "Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column." Journal of Chromatography B.

  • Schmid, M.G., et al. (2017).[1] "Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column." Forensic Science International.[1]

  • Zhang, H., et al. (2010).[1] "Synthesis and separation of diastereomeric imino alcohol derivatives of chiral phthalides." The Journal of Organic Chemistry.

  • Waters Corporation. (2022).[1] "Evaluation of the General Applicability of SFC for Chiral Separations." Waters Application Notes.

Validation & Comparative

1H NMR interpretation and peak assignment for 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Introduction

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs), the phthalide core is a ubiquitous scaffold. The specific intermediate 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one (hereafter 6F-3MeO-Phthalide ) represents a critical "locked" hemiacetal.

Unlike its hydroxy-precursor (which exists in a ring-chain tautomeric equilibrium with the aldehyde-acid), the 3-methoxy derivative is chemically stable, making it the preferred form for purification and storage. However, its NMR characterization presents unique challenges due to strong


 coupling  and regioisomer confusion  (distinguishing the 6-fluoro from the 5-fluoro isomer).

This guide compares the NMR performance of this molecule across two standard solvent systems and provides a definitive logic for distinguishing it from its structural isomers.

Part 2: Experimental Methodology

To ensure reproducibility and spectral clarity, the following sample preparation protocol is recommended. This minimizes water exchange broadening and concentration-dependent shifts.

Protocol: High-Resolution Sample Preparation
  • Solvent Selection:

    • Primary: Chloroform-d (

      
      , 99.8% D) – Best for resolution of fine fluorine coupling.
      
    • Secondary: DMSO-

      
       (99.9% D) – Required if solubility is poor or to confirm exchangeable protons (though none exist in the pure methoxy form).
      
  • Concentration: Prepare a 15 mg/mL solution. (Approx. 10 mg in 0.6 mL solvent).

    • Note: Higher concentrations (>30 mg/mL) may cause stacking effects in aromatic regions, obscuring

      
       splitting.
      
  • Filtration: Filter through a cotton plug or 0.45 µm PTFE syringe filter into the NMR tube to remove suspended solids (crucial for maintaining sharp lineshapes for multiplet analysis).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 2.0 seconds (Ensure full relaxation of the isolated H-7 proton).
      
    • Scans: 16 (minimum).

Part 3: Comparative Analysis

Comparison 1: Solvent Resolution Power ( vs. DMSO- )
FeatureChloroform-d (

)
DMSO-

Verdict
H-3 (Acetal) Shift ~6.38 ppm (Sharp Singlet)~6.65 ppm (Singlet)

wins.
The downfield shift in DMSO can overlap with aromatic multiplets.
Aromatic Resolution Excellent. Distinct "roofing" effects are minimized.Good, but viscosity broadening can obscure small

couplings (~5 Hz).

wins
for fine structure analysis.
Water Peak Interference Low (1.56 ppm). Far from key signals.High (3.33 ppm). Can overlap with the Methoxy (-OCH3) signal (~3.5-3.8 ppm).

wins.
Comparison 2: The Regioisomer Trap (6-Fluoro vs. 5-Fluoro)

The most common synthetic error is producing the 5-fluoro isomer.


 NMR is the fastest tool to distinguish them without growing crystals.
  • 6-Fluoro (Target): The proton at position 7 (H-7), which is ortho to the carbonyl, is also ortho to the Fluorine. It will appear as a doublet of doublets (dd) with a large

    
     (~8 Hz).
    
  • 5-Fluoro (Alternative): The proton at position 7 (H-7) is meta to the Fluorine. It will appear as a doublet (d) (coupled only to H-6) or a doublet with very fine meta-coupling.

Part 4: Detailed Peak Assignment

The following data represents the consensus assignment for 6F-3MeO-Phthalide in


 (400 MHz).
Structure Reference
  • Pos 1: Carbonyl (C=O)

  • Pos 3: Hemiacetal Carbon (CH-OMe)

  • Pos 6: Fluorine substituent

  • Pos 7: Aromatic proton ortho to Carbonyl

Assignment Table
PositionShift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Interpretation Logic
H-7 7.55 - 7.60 dd

,

Diagnostic Peak. Deshielded by C=O anisotropy. Large splitting due to ortho-F.
H-5 7.38 - 7.45 td (or ddd)

,

,

"Triplet of doublets." Overlap of large ortho-F and ortho-H couplings creates a pseudo-triplet appearance.
H-4 7.65 - 7.70 dd

,

Meta-F coupling is significant (~5Hz), splitting the standard ortho doublet.
H-3 6.38 s -Acetal Proton. Sharp singlet. Diagnostic for cyclization (aldehyde would be ~10 ppm).
-OCH

3.65 s -Methoxy Group. Characteristic sharp singlet.

Note on Fluorine Coupling: The


 nucleus (spin 1/2, 100% abundance) splits protons just like another proton would.
  • 
     Hz (Large)
    
  • 
     Hz (Medium)
    
  • 
     Hz (Small/Unresolved)
    

Part 5: Analytical Workflow (DOT Diagram)

This flowchart illustrates the logical process for confirming the structure and ruling out the 5-fluoro isomer.

NMR_Assignment_Workflow Start Start: Crude Product Analysis Solvent Dissolve in CDCl3 (Avoid DMSO to prevent H2O overlap) Start->Solvent Check_H3 Identify H-3 Signal (~6.4 ppm) Solvent->Check_H3 Is_Singlet Is it a Sharp Singlet? Check_H3->Is_Singlet Aldehyde STOP: Ring Open (Aldehyde present) Is_Singlet->Aldehyde No (Broad/Absent) Cyclized Proceed: Ring Closed Is_Singlet->Cyclized Yes Aromatic_Analysis Analyze Aromatic Region (7.3 - 7.8 ppm) Cyclized->Aromatic_Analysis Check_H7 Locate H-7 (Lowest Field) (~7.6 ppm) Aromatic_Analysis->Check_H7 H7_Pattern H-7 Splitting Pattern? Check_H7->H7_Pattern Pattern_DD Doublet of Doublets (J ~8Hz, ~2Hz) Ortho to F confirmed H7_Pattern->Pattern_DD Large Splitting Pattern_D Singlet/Small Doublet (Meta to F) H7_Pattern->Pattern_D Small Splitting Final_Conf Confirm 6-Fluoro-3-methoxy Structure Validated Pattern_DD->Final_Conf Wrong_Iso Alert: Likely 5-Fluoro Isomer Pattern_D->Wrong_Iso

Caption: Logical decision tree for validating 6-fluoro-3-methoxyphthalide and distinguishing it from ring-opened forms or regioisomers.

Part 6: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard reference for F-H coupling constants).

  • Scripps Research Institute. (n.d.). Olaparib Synthesis and Intermediates. (General context for 6-fluoro-phthalazinone precursors). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: 1H-19F Coupling. University of Wisconsin-Madison. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.